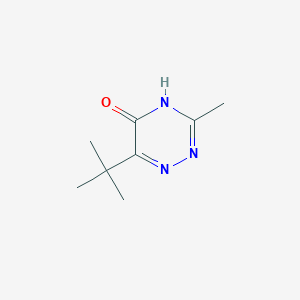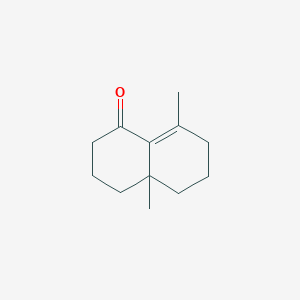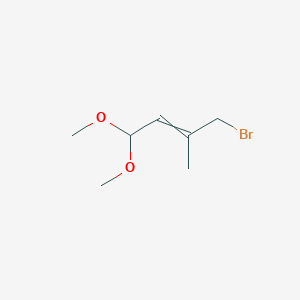
4-Bromo-1,1-dimethoxy-3-methylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1-dimethoxy-3-methylbut-2-ene is an organic compound with the molecular formula C7H13BrO2 It is a brominated derivative of a dimethoxy-substituted butene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene typically involves the bromination of 1,1-dimethoxy-3-methylbut-2-ene. This can be achieved using bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-dimethoxy-3-methylbut-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide (OH-), alkoxides (RO-), or amines (NH2-) can be used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 1,1-dimethoxy-3-methylbut-2-ene derivatives.
Elimination: Formation of alkenes such as 1,1-dimethoxy-3-methylbut-1-ene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-1,1-dimethoxy-3-methylbut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May be used in the development of pharmaceuticals or as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution or elimination reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar structure but lacks the dimethoxy groups.
4-Bromo-3-methylbut-1-ene: Similar brominated butene but with different substitution pattern.
1,1-Dimethoxy-3-methylbut-2-ene: Lacks the bromine atom.
Properties
CAS No. |
62285-75-0 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromo-1,1-dimethoxy-3-methylbut-2-ene |
InChI |
InChI=1S/C7H13BrO2/c1-6(5-8)4-7(9-2)10-3/h4,7H,5H2,1-3H3 |
InChI Key |
NWXAXTQMYRQNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(OC)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
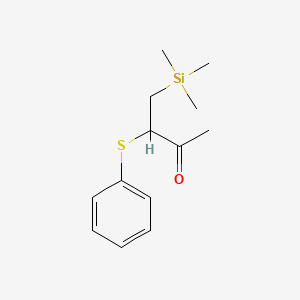
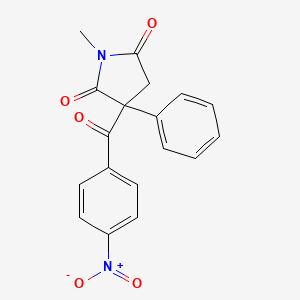
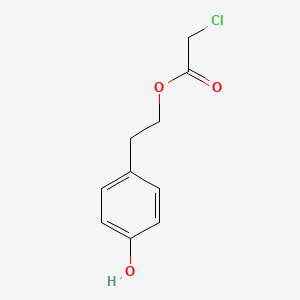
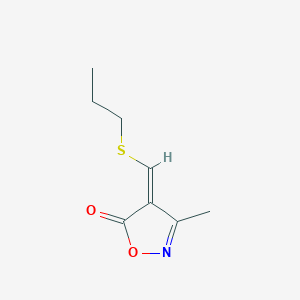
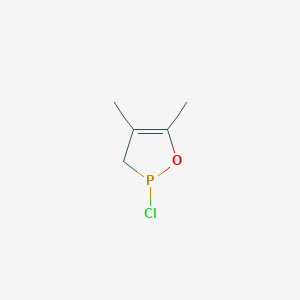

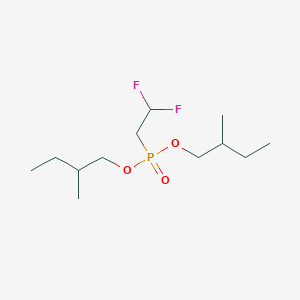
![2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)](/img/structure/B14541974.png)
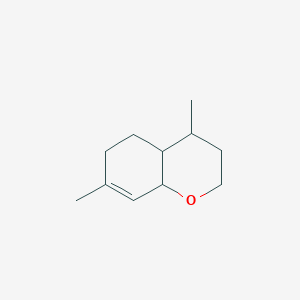
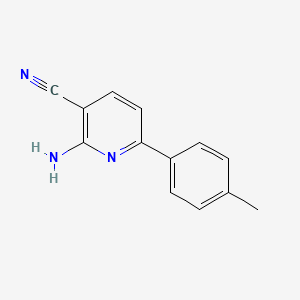
![3-[(Octadecylamino)methyl]benzonitrile](/img/structure/B14541989.png)
